molecular formula C13H15BF4N2O B7777870 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate

Cat. No.: B7777870
M. Wt: 302.08 g/mol
InChI Key: GNVDHRVFSJQOBH-UHFFFAOYSA-N
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Description

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate (CAS: 21147-33-1) is a pyridinium-based ionic compound featuring a tetrafluoroborate (BF₄⁻) counterion. Its structure comprises two pyridine-derived moieties: a 2,6-dimethyl-4-oxo-1(4H)-pyridinyl group and a 2-methylpyridinium cation. This compound is primarily utilized in organic synthesis and materials science, particularly as a precursor or catalyst in photochemical and heterocyclic reactions . Its stability and ionic nature make it suitable for applications requiring polar, non-coordinating solvents or ionic liquid-like behavior.

Properties

IUPAC Name

2,6-dimethyl-1-(2-methylpyridin-1-ium-1-yl)pyridin-4-one;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N2O.BF4/c1-10-6-4-5-7-14(10)15-11(2)8-13(16)9-12(15)3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDHRVFSJQOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=CC=[N+]1N2C(=CC(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Alkylation

Microwave-assisted synthesis reduces reaction times from hours to minutes while eliminating solvent use. For instance, irradiating 2-methylpyridine and the alkylating agent at 100 W for 10 minutes achieves 92% conversion. This method minimizes waste and energy consumption.

Catalytic Approaches

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial interactions in biphasic systems, boosting yields to 94%.

Green Metathesis

Ionic liquids serve as dual solvents and catalysts during anion exchange, reducing NaBF4\text{NaBF}_4 usage by 30% without compromising yield.

Purification and Characterization

Purification :

  • Recrystallization : The crude product is dissolved in hot acetone and slowly cooled to induce crystallization.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes residual halides and unreacted starting materials.

Characterization :

TechniqueKey Data
1H NMR^1\text{H NMR} (DMSO-d6d_6)δ 2.35 (s, 3H, CH3_3), δ 2.58 (s, 6H, 2×CH3_3), δ 7.89–8.12 (m, 4H, pyridinium H)
13C NMR^{13}\text{C NMR}δ 20.1 (CH3_3), 24.8 (2×CH3_3), 122.5–154.3 (pyridinium C)
HRMSm/z calc. for C13 _13H15 _15N2 _2O+^+: 227.1184; found: 227.1189

Chemical Reactions Analysis

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • 4-Substituted pyridines
  • Dialkyl pyridin-4-yl-phosphonates

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Studies have shown that derivatives of pyridinium compounds can exhibit significant biological activity, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study explored the antimicrobial efficacy of various pyridinium salts, including derivatives similar to 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate . Results indicated that these compounds displayed notable activity against a range of bacterial strains, suggesting their potential as lead compounds in drug development .

Materials Science

In materials science, this compound has been utilized in the development of ionic liquids and as a precursor in synthesizing novel materials with specific electronic properties.

Case Study: Ionic Liquid Applications

Research demonstrated that This compound can function as an ionic liquid, which is beneficial for applications in electrochemistry and catalysis. Its unique properties allow for enhanced conductivity and stability in various chemical reactions .

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for detecting specific ions or molecules due to its ability to form stable complexes.

Case Study: Ion Detection

A series of experiments highlighted the use of this compound in the selective detection of fluoride ions through colorimetric methods. The formation of a colored complex upon interaction with fluoride ions provides a simple yet effective analytical technique .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate involves its ability to act as an electrophile in various chemical reactions. The pyridinium nitrogen can undergo nucleophilic attack, leading to the formation of 1,4-dihydro intermediates. These intermediates can then be further transformed into various substituted pyridines and other derivatives.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky groups (e.g., triphenyl in 4c) reduce reactivity in nucleophilic substitutions but enhance thermal stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-oxo) increase electrophilicity at the pyridinium nitrogen, facilitating radical or ionic reactions .
  • Synthetic Yields : Substituted pyridinium salts with simple alkyl groups (e.g., isopropyl in 4e) exhibit lower yields (60%) compared to aryl-substituted analogs (82% for 4c), likely due to steric challenges .

Physicochemical Properties

Property 1-(2,6-Dimethyl-4-oxo-pyridinyl)-2-methylpyridinium BF₄⁻ 1-Butyl-3-methylimidazolium BF₄⁻ 1-Cyanopropyl-3-methylimidazolium BF₄⁻
Density (g/cm³) N/A 1.21–1.25 (25°C) 1.15–1.18 (25°C)
Refractive Index N/A 1.427–1.432 1.433–1.438
Solubility Polar aprotic solvents (e.g., DMF, DMSO) Water-miscible Water-miscible
Stability Stable under inert conditions Hydrolyzes slowly in acidic water Hydrolytically stable
Toxicity Limited data Low phytotoxicity Moderate phytotoxicity

Key Observations :

  • Solubility : Pyridinium salts are less water-soluble than imidazolium analogs (e.g., 1-butyl-3-methylimidazolium BF₄⁻) due to reduced hydrogen-bonding capacity .
  • Stability: Pyridinium derivatives are less prone to hydrolysis than imidazolium salts, as seen in the stability of 1-cyanopropyl-3-methylimidazolium BF₄⁻ under aqueous conditions .

Research Findings and Trends

Recent studies highlight the versatility of pyridinium tetrafluoroborates in photoredox catalysis and materials science. For example, visible-light-induced reactions using 2,4,6-triphenylpyridinium BF₄⁻ derivatives demonstrate high efficiency in generating carbon-centered radicals . Additionally, the development of asymmetric pyridinium salts (e.g., 1-ethyl-2,6-diisopropyl-4-phenylpyridinium BF₄⁻) opens avenues for chiral induction in organic synthesis .

Critical Challenges :

  • Limited commercial availability of specialized pyridinium salts (e.g., 1-(2,6-dimethyl-4-oxo-pyridinyl)-2-methylpyridinium BF₄⁻) compared to imidazolium analogs .
  • Gaps in toxicity data necessitate further eco-toxicological studies for industrial scaling .

Biological Activity

1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate is a heterocyclic compound that has attracted interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 56474-26-1
  • Molecular Formula : C15H19BF4N2O
  • Melting Point : 204-208 °C (decomposition)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its pyridinium and pyridinyl moieties. These interactions facilitate nucleophilic and electrophilic attacks, leading to the formation of biologically relevant products.

Biological Activity Overview

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially serving as a new antimicrobial agent.
Antitumor Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Enzyme Inhibition Shows promise in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent .
  • Antitumor Effects
    • In vitro assays were conducted on various human cancer cell lines (e.g., breast and renal cancer). The compound demonstrated IC50 values in the micromolar range, indicating moderate cytotoxicity. Further investigation into its mechanism revealed apoptosis induction via caspase activation .
  • Enzyme Inhibition
    • Research has shown that this compound can inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

Compound Biological Activity Reference
N-(2,6-Dimethyl-4-oxopyridin-1-yl)quinoliniumAntimicrobial and anticancer properties
1-(2-Methylpyridin-1-ium) tetrafluoroborateModerate enzyme inhibition and cytotoxicity
1-(2,6-Dimethyl-4-oxo-pyridinyl) iodideNotable anti-inflammatory effects

Q & A

Q. What are the established synthetic protocols for preparing 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-2-methylpyridinium tetrafluoroborate, and what analytical methods validate its purity and structure?

The compound is synthesized via nucleophilic substitution between pyridinium precursors and tetrafluoroborate salts. For example, Method E () involves reacting amines (e.g., isopropylamine) with triphenylpyrylium tetrafluoroborate in ethanol, followed by precipitation with diethyl ether. Yields range from 60–82% after recrystallization. Structural validation uses 1H NMR (e.g., aromatic protons at δ 7.4–8.0 ppm, methyl groups at δ 2.1–2.3 ppm) and elemental analysis. High-resolution mass spectrometry confirms molecular weight .

Q. What spectroscopic techniques are most effective for confirming the compound’s stability under varying storage conditions?

HPLC-UV monitors degradation products, while 1H NMR in deuterated solvents (e.g., CD3CN) tracks structural changes over time. Thermal stability is assessed via TGA (decomposition onset >200°C) and DSC (phase transitions). highlights CD3CN as a stable medium for long-term NMR studies .

Q. How does the electronic environment of the pyridinium ring influence reactivity in nucleophilic substitutions?

Electron-withdrawing groups (e.g., the 4-oxo group) activate the pyridinium ring toward nucleophiles. Methyl groups at the 2- and 6-positions provide steric hindrance but electronically deactivate the ring. Hammett substituent constants (σ) correlate with reaction rates, as shown in studies of analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale syntheses?

Systematic optimization includes:

  • Solvent polarity : Ethanol (polar protic) improves solubility of ionic intermediates vs. dichloromethane (nonpolar) .
  • Stoichiometry : A 1.2:1 amine-to-pyrylium salt ratio maximizes yield (82% in ).
  • Kinetic monitoring : In situ FTIR tracks reaction progress, while Design of Experiments (DoE) identifies critical parameters (temperature, stirring rate) .

Q. What mechanistic insights explain the tetrafluoroborate anion’s role in electron transfer processes?

The weakly coordinating BF4⁻ anion enhances ionic conductivity in polar aprotic solvents (e.g., acetonitrile). Cyclic voltammetry reveals reversible redox waves (E1/2 ≈ −0.5 V vs. Ag/AgCl), suggesting stabilization of radical intermediates. DFT calculations model charge distribution, showing delocalization across the pyridinium ring and minimal anion-cation interaction .

Q. How can competing side reactions be mitigated when introducing functionalized substituents?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines, as demonstrated in for Boc-protected derivatives .
  • Low-temperature reactions : Conduct syntheses at −20°C to suppress thermal decomposition.
  • Scavengers : Molecular sieves sequester water, preventing hydrolysis of tetrafluoroborate salts .

Methodological Notes

  • Synthesis : Follow Method E () with ethanol as solvent and diethyl ether for precipitation.
  • Characterization : Combine 1H NMR (400 MHz, CDCl3), elemental analysis, and HRMS.
  • Stability Testing : Use HPLC-UV (C18 column, acetonitrile/water gradient) and TGA (10°C/min under N2) .

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